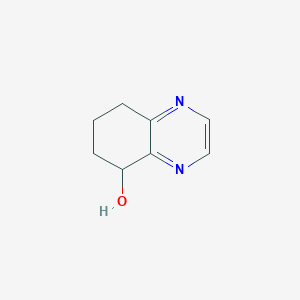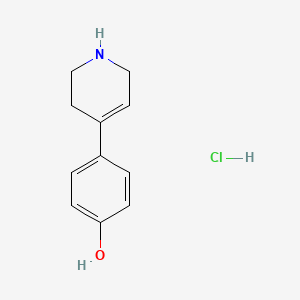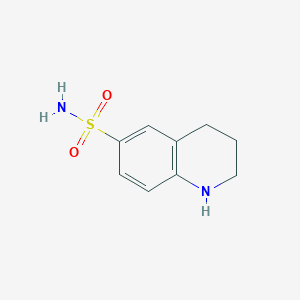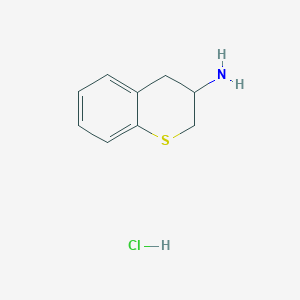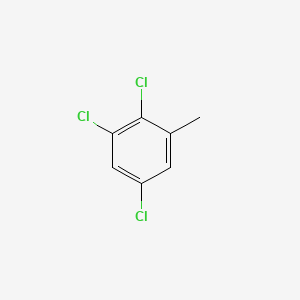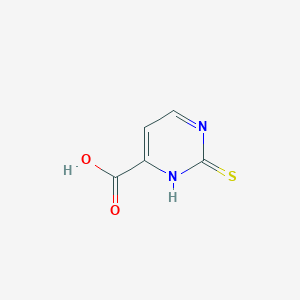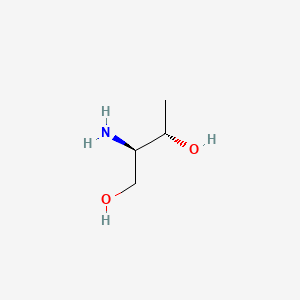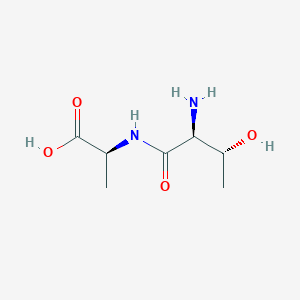
3-(4-(Trifluoromethyl)phenyl)azetidine
Descripción general
Descripción
“3-(4-(Trifluoromethyl)phenyl)azetidine” is a chemical compound with the molecular formula C10H10F3N . It is also known as “this compound hydrochloride” with a CAS Number of 1203683-75-3 . The compound has a molecular weight of 237.65 and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is an active area of research . For instance, a study discusses the synthesis and applications of trifluoromethylpyridines, which are structurally similar to “this compound” and are used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 201.19 . It appears as a yellow to brown sticky oil to semi-solid at room temperature . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Scale-Up Synthesis in Medicinal Chemistry
3-(4-(Trifluoromethyl)phenyl)azetidine derivatives have been used in the efficient scale-up synthesis of medicinal compounds. For instance, a process involving the synthesis of BMS-520, a potent and selective S1P1 receptor agonist, utilized a key intermediate that shares structural similarities with this compound. This process featured a regioselective cycloaddition and chemo-selective hydrolysis, demonstrating the compound's role in synthesizing biologically active molecules (Hou et al., 2016).
Antioxidant Potential
Research focused on the synthesis of Schiff bases and azetidines from phenyl urea derivatives has highlighted their potential in-vitro antioxidant activity. Compounds derived from these processes, which include structures related to this compound, have displayed significant antioxidant effects, pointing towards their medicinal and chemical importance (Nagavolu et al., 2017).
Applications in Antimicrobial Activity
A study on the synthesis and evaluation of new substituted azetidine derivatives has shown that these compounds, related to this compound, exhibit notable antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in the development of new antimicrobial agents (Shah et al., 2017).
Anticancer Applications
Recent research has explored the design and synthesis of compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for anticancer activity. These compounds, related to this compound, have been evaluated against various human cancer cell lines, with some showing significant efficacy. This highlights the potential of azetidine derivatives in the development of novel antitumor agents (Parmar et al., 2021).
Synthetic Facets in Medicinal Chemistry
The synthetic chemistry of azetidine derivatives, including this compound, is an important area in the development of novel medicinal compounds. Their use as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry has been noted, along with their role in catalytic processes and ring-opening reactions. This underscores the versatility of azetidine derivatives in medicinal chemistry (Mehra et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Azetidines, including “3-(4-(Trifluoromethyl)phenyl)azetidine”, are of considerable interest in the field of medicinal chemistry due to their potential in peptidomimetic and nucleic acid chemistry . The development of efficient synthetic strategies to access such 3D frameworks, particularly with contiguous quaternary carbons, remains a challenging and active area of research .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMKGBNIMSIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)
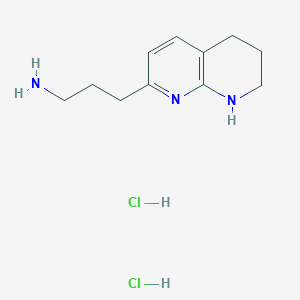
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)
